molecular formula C23H23N3O4S B2955731 1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203082-79-4

1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2955731
CAS RN: 1203082-79-4
M. Wt: 437.51
InChI Key: RMJKUNBLTMWGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized using various methods.

Scientific Research Applications

  • Asymmetric Synthesis of Tetrahydroisoquinolines : Wünsch and Nerdinger (1999) discussed an asymmetric synthesis method for 1-aryl-1,2,3,4-tetrahydroisoquinolines, which are structurally related to the compound . This synthesis involves the addition of homochiral (2-lithiophenyl)acetaldehyde acetals to sulfonylimines and arylimines (Wünsch & Nerdinger, 1999).

  • HDAC Inhibitors in Prostate Cancer Treatment : Liu et al. (2015) developed 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, which are potent histone deacetylase (HDAC) inhibitors. These compounds, including a derivative of the queried compound, have shown efficacy in suppressing the growth of prostate cancer cells (Liu et al., 2015).

  • Environmental Impact of Sulfonylurea Herbicides : Hultgren, Hudson, and Sims (2002) investigated the environmental fate of sulfonylurea herbicides, including those structurally related to the queried compound. Their research focused on how soil pH and water content affect the dissipation of these herbicides (Hultgren, Hudson, & Sims, 2002).

  • Antiproliferative Screening of Urea Derivatives : Perković et al. (2016) synthesized and evaluated novel urea and bis-urea primaquine derivatives, including those with methoxyquinoline moieties, for antiproliferative activity against various cancer cell lines (Perković et al., 2016).

  • Synthesis and Biological Evaluation of Quinolone Derivatives : Kurasawa et al. (2014) studied the synthesis and biological properties of 4-quinolones, which are closely related to the compound of interest. Their research highlights the importance of nitrogen functional groups in these compounds (Kurasawa et al., 2014).

  • Cyclization in Tetrahydroquinoline Synthesis : Ukrainets, Petrushova, Davidenko, and Grinevich (2014) reported on the cyclization processes involved in the synthesis of compounds similar to the queried molecule. This research provides insights into the chemical transformations of these compounds (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

properties

IUPAC Name

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-30-20-13-11-18(12-14-20)24-23(27)25-19-10-9-17-6-5-15-26(22(17)16-19)31(28,29)21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJKUNBLTMWGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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